molecular formula C9H11ClN2O2S B1149364 (E)-2-(2-Tosylhydrazono)acetyl chloride CAS No. 14661-69-9

(E)-2-(2-Tosylhydrazono)acetyl chloride

Cat. No.: B1149364
CAS No.: 14661-69-9
M. Wt: 246.71384
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Preparation Methods

Chemical Reactions Analysis

(E)-2-(2-Tosylhydrazono)acetyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-2-(2-Tosylhydrazono)acetyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-(2-Tosylhydrazono)acetyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

(E)-2-(2-Tosylhydrazono)acetyl chloride can be compared with other similar compounds, such as:

  • Glyoxylic acid chloride tosylhydrazone
  • This compound
  • Benzenesulfonic acid, 4-methyl-, (2-chloro-2-oxoethylidene)hydrazide

These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3S/c1-7-2-4-8(5-3-7)16(14,15)12-11-6-9(10)13/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXCAVDYGRHYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720772
Record name [2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14661-69-9
Record name 4-Methylbenzenesulfonic acid 2-(2-chloro-2-oxoethylidene)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14661-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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